

# **ADAM9-Targeted ADC Technical Support Center**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CI-936   |           |
| Cat. No.:            | B1248023 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of ADAM9 as a target for Antibody-Drug Conjugates (ADCs).

## **Frequently Asked Questions (FAQs)**

Q1: Why is ADAM9 considered a promising target for ADC therapy?

A1: ADAM9 (A Disintegrin and Metalloproteinase 9) is an attractive target for ADC therapy due to its significant overexpression in a variety of solid tumors compared to normal tissues, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers.[1][2] This differential expression suggests a therapeutic window for selectively delivering cytotoxic payloads to cancer cells. Furthermore, preclinical studies have shown that anti-ADAM9 antibodies are efficiently internalized by tumor cells, a critical step for the intracellular release of the ADC's cytotoxic payload.[1][2] ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization, making it a functionally relevant target.[3]

Q2: What were the outcomes of the clinical trial for the first ADAM9-targeted ADC, IMGC936?

A2: The Phase 1/2 clinical trial (NCT04622774) for IMGC936, an ADAM9-targeted ADC, was terminated because the trial results did not meet the expected safety and efficacy targets.[4] While specific details of the adverse events have not been fully published, the discontinuation suggests that the therapeutic window was not optimal.[4]

Q3: Are there next-generation ADAM9-targeted ADCs in development?



A3: Yes, a second-generation ADAM9-targeted ADC, MGC-028, is currently in preclinical development. This ADC utilizes a different linker and payload system compared to IMGC936, which may help to overcome the limitations observed in the first-in-human study.[3]

Q4: What are the main biological functions of ADAM9 that could impact ADC efficacy?

A4: ADAM9 has two primary functions that can influence ADC efficacy:

- Proteolytic Activity (Shedding): ADAM9 can cleave and release the extracellular domains of
  various cell surface proteins, a process known as ectodomain shedding.[5][6] This can
  potentially include the shedding of the ADAM9 ectodomain itself, which could lead to the
  ADC binding to the shed antigen in the tumor microenvironment instead of the cell surface,
  thereby reducing internalization and efficacy.
- Non-Proteolytic Activity: ADAM9 interacts with integrins, particularly β1 integrins, to mediate cell-cell and cell-matrix interactions, which plays a role in cell migration and invasion.[3][5] This function is independent of its catalytic activity.

Q5: Do different isoforms of ADAM9 exist, and how might they affect ADC targeting?

A5: Yes, two alternatively spliced isoforms of ADAM9 have been identified: a transmembrane form (ADAM9-L) and a secreted form (ADAM9-S).[7][8] These isoforms can have opposing effects on cell migration.[7][9] The presence of a secreted isoform (ADAM9-S) could act as a "sink" for the ADC, binding to it in the extracellular space and preventing it from reaching the tumor cells. The relative expression of these isoforms in different tumor types is an important consideration for ADC development.[7]

## **Troubleshooting Guides**

Problem 1: Low in vivo efficacy of an ADAM9-targeted ADC despite high in vitro cytotoxicity.



# Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                                         | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                   |
|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High levels of shed ADAM9 in the tumor microenvironment | 1. Quantify shed ADAM9: Measure the concentration of soluble ADAM9 in the tumor microenvironment and patient plasma using ELISA. 2. Correlate with ADC efficacy: Analyze the correlation between shed ADAM9 levels and ADC efficacy in preclinical models. 3. Consider alternative targeting strategies: Explore ADCs targeting epitopes less prone to shedding or bispecific antibodies that can bind to both shed and membrane-bound ADAM9.                           |
| Predominance of the secreted ADAM9-S isoform            | 1. Determine the ADAM9-L to ADAM9-S ratio: Use isoform-specific antibodies in western blotting or mass spectrometry to quantify the relative abundance of each isoform in tumor samples. 2. Evaluate isoform-specific binding: Assess the binding affinity of the ADC to both ADAM9-L and ADAM9-S.                                                                                                                                                                      |
| Poor ADC internalization                                | 1. Perform an internalization assay: Use flow cytometry or confocal microscopy with a pH-sensitive dye-labeled ADC to quantify the rate and extent of internalization in target cells (see Experimental Protocol 1). 2. Investigate the role of ADAM9's cytoplasmic domain: The cytoplasmic tail of ADAM9 interacts with proteins that regulate its trafficking. Investigate if mutations or alterations in this domain in your model system affect internalization.[5] |
| Development of resistance                               | 1. Analyze ADAM9 expression post-treatment: Evaluate ADAM9 expression levels in tumors that have developed resistance to the ADC. 2. Investigate downstream signaling pathways: ADAM9 is known to be involved in resistance to chemotherapy.[10][11] Analyze key signaling                                                                                                                                                                                              |



pathways (e.g., ATM-CHK2) for alterations in resistant tumors.[11]

# Problem 2: Unexpected off-target toxicity in preclinical models.

| Potential Cause                                                         | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                    |  |  |
|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| On-target, off-tumor toxicity due to ADAM9 expression in normal tissues | 1. Comprehensive ADAM9 expression profiling: Perform immunohistochemistry (IHC) on a wide range of normal tissues to identify potential sites of off-target binding (see Data Presentation). 2. Dose-escalation studies: Carefully design dose- escalation studies in relevant animal models to determine the maximum tolerated dose (MTD).              |  |  |
| Premature release of the cytotoxic payload                              | 1. Assess linker stability: Evaluate the stability of<br>the linker in plasma from different species. 2.<br>Optimize linker chemistry: Consider using more<br>stable linkers to minimize premature payload<br>release.                                                                                                                                   |  |  |
| "Bystander effect" affecting healthy cells                              | 1. Perform a bystander killing assay: Co-culture target cells with non-target cells to assess the extent of killing of neighboring healthy cells (see Experimental Protocol 2). 2. Select payloads with limited cell permeability: If the bystander effect is a concern, consider using payloads that are less likely to diffuse out of the target cell. |  |  |

### **Data Presentation**

Table 1: Summary of ADAM9 Expression in Selected Human Cancers and Normal Tissues



| Tissue   | Cancer Type                            | ADAM9 Expression Level in Cancer | ADAM9<br>Expression in<br>Normal Tissue | Reference(s) |
|----------|----------------------------------------|----------------------------------|-----------------------------------------|--------------|
| Lung     | Non-Small Cell<br>Lung Cancer          | High                             | Low                                     | [9]          |
| Breast   | Invasive Ductal<br>Carcinoma           | High                             | Low                                     | [9]          |
| Pancreas | Pancreatic<br>Ductal<br>Adenocarcinoma | High                             | Low                                     | [9][12]      |
| Prostate | Prostate<br>Adenocarcinoma             | High                             | Low                                     | [13][14]     |
| Kidney   | Renal Cell<br>Carcinoma                | High                             | Low                                     | [15]         |
| Stomach  | Gastric<br>Adenocarcinoma              | High                             | Low                                     | [16]         |

Table 2: Investigational ADAM9-Targeted ADCs



| ADC<br>Name                   | Antibody                    | Linker               | Payload                                    | Develop<br>ment<br>Stage      | Key<br>Findings                                              | Referenc<br>e(s) |
|-------------------------------|-----------------------------|----------------------|--------------------------------------------|-------------------------------|--------------------------------------------------------------|------------------|
| IMGC936                       | Humanized<br>anti-<br>ADAM9 | Cleavable<br>peptide | Maytansino<br>id (DM21-<br>C)              | Phase 1/2<br>(Terminate<br>d) | Did not<br>meet<br>safety and<br>efficacy<br>benchmark<br>s. | [1][4]           |
| MGC-028                       | Humanized<br>anti-<br>ADAM9 | Not<br>disclosed     | Not<br>disclosed                           | Preclinical                   | In developme nt as a second-generation ADC.                  | [3]              |
| AEX6003(<br>S442C)-<br>DGN549 | Anti-<br>ADAM9              | Cleavable<br>peptide | Indolinobe<br>nzodiazepi<br>ne<br>(DGN549) | Preclinical                   | Potent<br>preclinical<br>activity.                           | [17]             |

# **Experimental Protocols**

# Experimental Protocol 1: ADC Internalization Assay using Flow Cytometry

Objective: To quantify the rate and extent of internalization of an ADAM9-targeted ADC into cancer cells.

#### Materials:

- ADAM9-positive cancer cell line (e.g., NCI-H292)
- ADAM9-targeted ADC labeled with a pH-sensitive dye (e.g., pHrodo)
- Isotype control ADC labeled with the same dye



- Cell culture medium and supplements
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

#### Procedure:

- Cell Preparation: Seed ADAM9-positive cells in a 96-well plate and allow them to adhere overnight.
- ADC Labeling: Label the ADAM9-targeted ADC and the isotype control ADC with a pH-sensitive dye according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes fluorescent in the acidic environment of endosomes and lysosomes.
   [18]
- Incubation: Add the labeled ADCs to the cells at various concentrations and incubate at 37°C for different time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure surface binding without internalization.
- Cell Harvesting: Wash the cells with cold PBS to remove unbound ADC. Detach the cells using a non-enzymatic cell dissociation solution.
- Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization.[19][20]

### **Experimental Protocol 2: Bystander Killing Assay**

Objective: To assess the ability of an ADAM9-targeted ADC to kill neighboring antigen-negative cells.

#### Materials:

- ADAM9-positive cancer cell line ("target cells")
- ADAM9-negative cell line ("bystander cells") labeled with a fluorescent protein (e.g., GFP)



- ADAM9-targeted ADC
- Cell culture medium and supplements
- A real-time cell analyzer or fluorescence microscope

#### Procedure:

- Co-culture Setup: Seed a mixture of target and bystander cells at a defined ratio (e.g., 1:1,
   1:5) in a 96-well plate.[21]
- ADC Treatment: Add the ADAM9-targeted ADC at various concentrations to the co-culture.
- Monitoring Cell Viability: Monitor the viability of both cell populations over time (e.g., 72-96 hours) using a real-time cell analyzer that can distinguish between the two cell types based on the fluorescent label of the bystander cells.[22]
- Data Analysis: Quantify the reduction in the number of bystander cells in the presence of target cells and the ADC. This will determine the extent of the bystander effect.[21][23]

## **Visualizations**





Click to download full resolution via product page

Caption: ADAM9 signaling pathways and ADC mechanism of action.





Click to download full resolution via product page

Caption: Troubleshooting workflow for low in vivo efficacy of ADAM9 ADCs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]

## Troubleshooting & Optimization





- 3. ADAM9: Overview & Clinical Research Progress-DIMA BIOTECH [dimabio.com]
- 4. adcreview.com [adcreview.com]
- 5. An Overview of ADAM9: Structure, Activation, and Regulation in Human Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Secreted and membrane-bound isoforms of protease ADAM9 have opposing effects on breast cancer cell migration PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The pleiotropic roles of ADAM9 in the biology of solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ADAM9 Expression Induces Epithelial Phenotypic Alterations and Sensitizes Human Prostate Cancer Cells to Radiation and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADAM9 mediates Cisplatin resistance in gastric cancer cells through DNA damage response pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADAM9 contributes to vascular invasion in pancreatic ductal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ADAM9/UBN2/AKR1C3 axis promotes resistance to androgen-deprivation in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADAM9 expression is a significant and independent prognostic marker of PSA relapse in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADAM9 is highly expressed in renal cell cancer and is associated with tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure, regulatory factors and cancer-related physiological effects of ADAM9 PMC [pmc.ncbi.nlm.nih.gov]
- 17. adcreview.com [adcreview.com]
- 18. Antibody Internalization | Thermo Fisher Scientific US [thermofisher.com]
- 19. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence— Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]



- 23. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [ADAM9-Targeted ADC Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#limitations-of-adam9-as-a-target-for-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com